PTH-L-FENILALANINA

Descripción general

Descripción

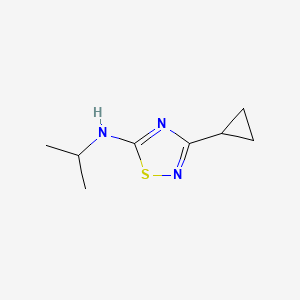

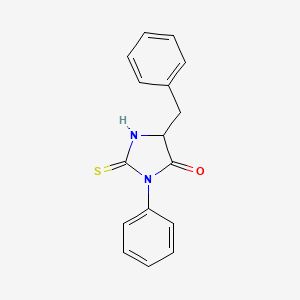

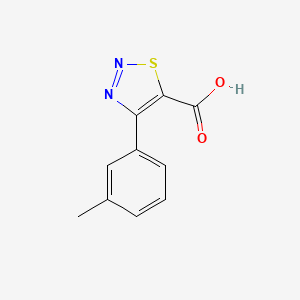

3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biosíntesis de L-Fenilalanina

PTH-L-Fenilalanina juega un papel crucial en la biosíntesis de L-Fenilalanina, un aminoácido esencial. Las investigaciones han demostrado que la ingeniería sistemática puede permitir la biosíntesis eficiente de L-Fenilalanina en E. coli a partir de precursores aromáticos económicos . Este proceso es significativo para producir L-Fenilalanina de alto valor a partir de materiales de partida de bajo costo, lo que tiene múltiples aplicaciones industriales, incluidos suplementos dietéticos, alimentación, cosméticos y la industria química .

Análisis de la secuencia de aminoácidos

En química analítica, this compound se utiliza como estándar para el análisis de la secuencia de aminoácidos. Se utiliza particularmente en el método de degradación de Edman, donde sirve como compuesto de referencia para identificar secuencias de aminoácidos en proteínas . Esta aplicación es vital para comprender la estructura y función de las proteínas, lo que tiene implicaciones en diversos campos, incluida la biotecnología y la medicina.

Medicina clínica: Monitoreo de PKU

El compuesto está involucrado en el desarrollo de nuevos métodos para la determinación de L-Fenilalanina en muestras de suero, lo cual es esencial para monitorear la fenilcetonuria (PKU) . La PKU es un trastorno metabólico que puede conducir a discapacidad intelectual y otros problemas de salud graves si no se maneja adecuadamente. El monitoreo preciso de los niveles de L-Fenilalanina es crucial para el tratamiento eficaz de la PKU.

Fábricas de células microbianas

La investigación ha explorado el uso de this compound en la creación de fábricas de células microbianas. Estos son microorganismos modificados genéticamente diseñados para producir compuestos específicos, como aminoácidos, de manera controlada y eficiente. El desarrollo de tales fábricas de células podría revolucionar la producción de compuestos esenciales, reduciendo los costos y el impacto ambiental .

Síntesis farmacéutica

This compound se utiliza ampliamente en la síntesis de compuestos farmacéuticamente activos. Esto incluye la producción de antibióticos cefalosporínicos, metalodrogas contra el cáncer e inhibidores de la proteasa del VIH . La capacidad de sintetizar estos medicamentos de manera eficiente es fundamental para la industria farmacéutica y tiene un impacto directo en la atención médica.

Industria alimentaria y cosmética

Como aminoácido esencial, this compound encuentra aplicaciones en la industria alimentaria para mejorar el valor nutricional de los alimentos para animales. Además, su papel en la industria cosmética está creciendo, con su incorporación en varios productos para el cuidado de la piel y la belleza debido a sus propiedades beneficiosas .

Mecanismo De Acción

Target of Action

PTH-L-PHENYLALANINE, also known as Phenylthiohydantoin-phenylalanine, primarily targets the parathyroid hormone-2 (PTH2) receptor . This receptor is a G-protein coupled receptor that serves a variety of signal transduction roles . It is also involved in the regulation of vital biochemical processes in bone, kidney, and other tissues .

Mode of Action

The interaction of PTH-L-PHENYLALANINE with its targets involves the activation of heterotrimeric G proteins, such as Gs that stimulates cAMP production . This activation leads to a series of intracellular events that result in the modulation of various organ systems . The compound’s interaction with its targets is facilitated by its specific binding to the PTH2 receptor .

Biochemical Pathways

PTH-L-PHENYLALANINE is involved in the phenylpropanoid metabolic pathway . This pathway is crucial for the biosynthesis of a diverse group of secondary metabolites. The compound, as a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine, plays a significant role in these pathways .

Result of Action

The molecular and cellular effects of PTH-L-PHENYLALANINE’s action are primarily related to its role in the regulation of calcium and phosphate ions, and vitamin D in blood and extracellular fluids . Additionally, it is involved in the stimulation of bone formation when the hormone is intermittently administrated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PTH-L-PHENYLALANINE. For instance, lifestyle factors such as smoking, body mass index (BMI), diet, alcohol, and exercise, as well as exposure to pollutants like heavy metals and chemicals, can affect the levels of parathyroid hormone and calcitonin, which are related to the action of PTH-L-PHENYLALANINE .

Análisis Bioquímico

Biochemical Properties

3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as aminoacyl-tRNA synthetases, which are crucial for protein synthesis . The nature of these interactions often involves the inhibition of enzyme activity, leading to alterations in biochemical pathways. Additionally, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can form complexes with metal ions, further influencing its biochemical properties .

Cellular Effects

The effects of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cellular responses . Furthermore, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can bind to the active sites of enzymes, inhibiting their catalytic activity and thereby disrupting normal biochemical pathways . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one has been associated with sustained alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can induce toxic or adverse effects, including cellular damage, organ toxicity, and disruptions in normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing significant harm .

Metabolic Pathways

3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . Additionally, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can affect the balance of metabolic pathways, potentially leading to alterations in energy production and cellular homeostasis .

Transport and Distribution

The transport and distribution of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments . Once inside the cell, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can interact with binding proteins that facilitate its distribution to specific cellular locations . The localization and accumulation of this compound within cells can influence its overall activity and function .

Subcellular Localization

The subcellular localization of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one may be directed to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may localize to the mitochondria, affecting cellular energy production and metabolic processes .

Propiedades

IUPAC Name |

5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c19-15-14(11-12-7-3-1-4-8-12)17-16(20)18(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDCDSHFIITFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962989 | |

| Record name | 5-Benzyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4332-97-2 | |

| Record name | 3-Phenyl-5-(phenylmethyl)-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4332-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004332972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)

![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)

![2-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466486.png)